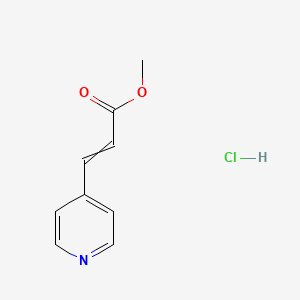
Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is a chemical compound with the molecular formula C9H10ClNO2 and a molecular weight of 199.63 g/mol . This compound is known for its applications in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride typically involves the esterification of 3-(pyridin-4-yl)prop-2-enoic acid with methanol in the presence of a suitable acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the reaction mixture to ensure complete esterification.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a ligand in binding studies.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction pathways and metabolic pathways, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(pyridin-3-yl)prop-2-enoate
- Methyl 3-(pyridin-2-yl)prop-2-enoate
Uniqueness
Methyl 3-(pyridin-4-yl)prop-2-enoate hydrochloride is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with biological targets, making it valuable in medicinal chemistry and drug design .
Biological Activity
Methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride is a compound of significant interest in biological and medicinal chemistry due to its unique structural features that confer distinct biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and potential applications.
Chemical Structure and Properties
This compound is a derivative of pyridine and possesses an enone functional group, which is crucial for its biological interactions. The compound's molecular formula can be represented as C12H12ClN1O2.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound acts as a ligand, modulating the activity of these targets, which can lead to various biological effects including enzyme inhibition and receptor binding.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, impacting metabolic pathways.
- Receptor Binding : It can bind to various receptors, influencing signaling pathways that are critical in disease mechanisms.
1. Anticancer Activity
Recent studies have indicated that this compound exhibits anticancer properties. For instance, it demonstrated in vitro activity against A549 lung cancer cells with an IC50 value of 40.89 μg/mL, indicating moderate potency against this cancer cell line .
2. Enzyme Interaction Studies
The compound is utilized in research focusing on enzyme interactions. It serves as a building block in synthesizing more complex organic molecules and studying metabolic pathways.
Case Studies
Several case studies have explored the biological effects of this compound:
Research Findings
Research has highlighted various aspects of the compound's biological activity:
- Pharmacokinetics : Studies suggest that this compound possesses a favorable ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) profile, making it a suitable candidate for further drug development .
- Antioxidant Activity : In addition to anticancer effects, the compound also exhibited moderate antioxidant activity, which may contribute to its therapeutic potential .
Properties
Molecular Formula |
C9H10ClNO2 |
|---|---|
Molecular Weight |
199.63 g/mol |
IUPAC Name |
methyl 3-pyridin-4-ylprop-2-enoate;hydrochloride |
InChI |
InChI=1S/C9H9NO2.ClH/c1-12-9(11)3-2-8-4-6-10-7-5-8;/h2-7H,1H3;1H |
InChI Key |
SBTBVZPAEOOTMS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC=NC=C1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















